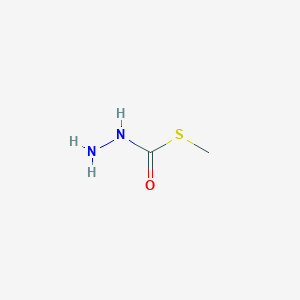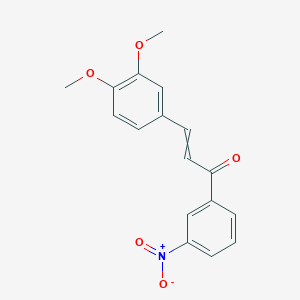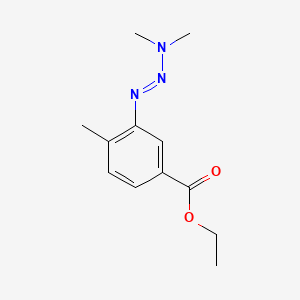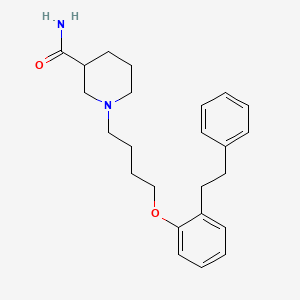
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl is a complex organic compound that belongs to the class of bibenzyl derivatives Bibenzyl compounds are known for their diverse biological activities and are often found in various natural sources, including bryophytes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds.
Attachment of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with isocyanates or carbamoyl chlorides.
Formation of the Bibenzyl Core: The bibenzyl core is constructed through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.
Linking the Piperidine and Bibenzyl Units: The final step involves linking the piperidine unit to the bibenzyl core through an etherification reaction, using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
化学反応の分析
Types of Reactions
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted bibenzyl derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
Bibenzyl: The parent compound, known for its simpler structure and basic biological activities.
Bisbibenzyl: A dimeric form with enhanced biological properties.
Marchantin: A macrocyclic bibenzyl derivative with significant biological activity.
Uniqueness
2-(4-(3-Carbamoylpiperidino)butoxy)bibenzyl stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications. Its complex structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
72279-00-6 |
|---|---|
分子式 |
C24H32N2O2 |
分子量 |
380.5 g/mol |
IUPAC名 |
1-[4-[2-(2-phenylethyl)phenoxy]butyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H32N2O2/c25-24(27)22-12-8-17-26(19-22)16-6-7-18-28-23-13-5-4-11-21(23)15-14-20-9-2-1-3-10-20/h1-5,9-11,13,22H,6-8,12,14-19H2,(H2,25,27) |
InChIキー |
COWRQWLTZAMMKG-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)CCCCOC2=CC=CC=C2CCC3=CC=CC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



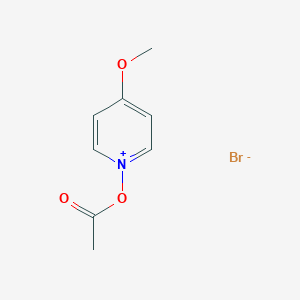
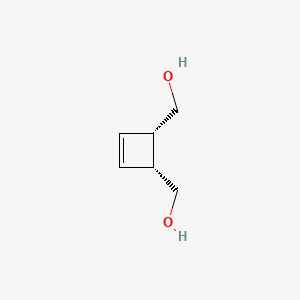
![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
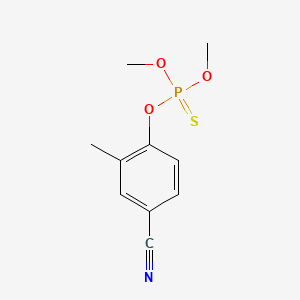
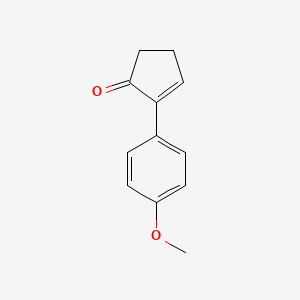
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)


